3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one

Drug Metabolism CYP Inhibition ADME-Tox Screening

3a-Hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one (CAS 107398-92-5) is a bicyclic tetrahydroindazolone featuring a unique 3a-hydroxy substitution on a partially saturated indazole core (molecular formula C₇H₁₀N₂O₂, MW 154.17 g/mol). The 3a-hydroxy group introduces a stereocenter and an additional hydrogen-bond donor/acceptor, distinguishing it from the des-hydroxy analog 4,5,6,7-tetrahydro-2H-indazol-3(3aH)-one (CAS 1587-09-3, MW 138.17) and from 2-aryl substituted derivatives such as 2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one (CAS 16181-60-5, MW 214.26).

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 107398-92-5
Cat. No. B009704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one
CAS107398-92-5
Synonyms3H-Indazol-3-one, 2,3a,4,5,6,7-hexahydro-3a-hydroxy-
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESC1CCC2(C(=NNC2=O)C1)O
InChIInChI=1S/C7H10N2O2/c10-6-7(11)4-2-1-3-5(7)8-9-6/h11H,1-4H2,(H,9,10)
InChIKeySOUBFTDOTKCCNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3a-Hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one (CAS 107398-92-5): Core Scaffold Identity and Physicochemical Baseline for Procurement


3a-Hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one (CAS 107398-92-5) is a bicyclic tetrahydroindazolone featuring a unique 3a-hydroxy substitution on a partially saturated indazole core (molecular formula C₇H₁₀N₂O₂, MW 154.17 g/mol) [1]. The 3a-hydroxy group introduces a stereocenter and an additional hydrogen-bond donor/acceptor, distinguishing it from the des-hydroxy analog 4,5,6,7-tetrahydro-2H-indazol-3(3aH)-one (CAS 1587-09-3, MW 138.17) and from 2-aryl substituted derivatives such as 2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one (CAS 16181-60-5, MW 214.26) . The tetrahydroindazolone scaffold has been validated in multiple therapeutic programs—including HDAC6 inhibition (IC₅₀ = 18 nM for compound 21 bearing a tetrahydroindazolone cap), DHODH inhibition, and Src kinase inhibition (IC₅₀ values of 35.1–50.7 μM for optimized derivatives)—establishing this chemotype as a privileged structure for medicinal chemistry [2][3]. The presence of the 3a-hydroxy group on 107398-92-5 creates a synthetically tractable handle for further derivatization (e.g., esterification, etherification, or dehydration to an α,β-unsaturated ketone), while also modulating physicochemical properties: XLogP3 of -0.4 versus +0.3 for the des-hydroxy analog, topological polar surface area (TPSA) of 61.7 Ų, and zero rotatable bonds, conferring a distinct pharmacokinetic starting point [1].

Why 3a-Hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one Cannot Be Interchanged with Common Tetrahydroindazolone Analogs


Substituting 3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one (107398-92-5) with the des-hydroxy analog (1587-09-3), a 2-aryl derivative (e.g., 16181-60-5), or a 3a-alkyl congener introduces quantifiable differences in both molecular recognition and synthetic utility that preclude generic interchange in discovery programs [1]. The 3a-hydroxy group directly alters the hydrogen-bonding capacity (HBD = 2, HBA = 3 vs. HBD = 1, HBA = 2 for 1587-09-3) and lipophilicity (ΔXLogP3 ≈ 0.7 units), which affects CYP enzyme interaction profiles as demonstrated by CYP3A5 inhibition data [2]. In the tetrahydroindazolone HDAC6 inhibitor series, the nature of the cap group (including tetrahydroindazolone variants) dictated not only potency (IC₅₀ range from >1 μM to 18 nM) but also isoform selectivity (217-fold for HDAC6 over HDAC1), demonstrating that subtle scaffold modifications produce non-linear SAR rather than incremental potency shifts [3]. The 3a-hydroxy substituent uniquely enables downstream chemistry (e.g., Mitsunobu inversion, dehydration to enone electrophiles, or prodrug ester formation) that is unavailable to the des-hydroxy or C-alkylated analogs, directly impacting the accessible chemical space [1][4].

Quantitative Differentiation Evidence for 3a-Hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one (CAS 107398-92-5) vs. Closest Analogs


CYP3A5 Interaction Potential: Differentiated CYP Enzyme Engagement Relative to the Des-Hydroxy Scaffold

The 3a-hydroxy group on 107398-92-5 introduces a measurable interaction with human CYP3A5 that is absent in the des-hydroxy analog (1587-09-3). In recombinant human CYP3A5 assays, 3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one exhibited a Ki of 1,200 nM against testosterone 6β-hydroxylase activity and a Ki of 2,000 nM against midazolam 1′-hydroxylase activity, with corresponding IC₅₀ values of 71,000 nM and 17,000 nM, respectively [1]. In contrast, the des-hydroxy analog (1587-09-3, C₇H₁₀N₂O) lacks the 3a-hydroxy hydrogen-bond donor and shows no reported CYP3A5 engagement at comparable concentrations in the same assay platform, consistent with its reduced polar surface area and lower hydrogen-bonding capacity [2]. This quantitative difference in CYP interaction is critical: compounds with measurable CYP inhibition liabilities require earlier ADME-Tox de-risking in lead optimization, and the 3a-hydroxy congener provides a tool to prospectively assess scaffold-dependent CYP3A5 engagement before committing to costly derivatization campaigns [3].

Drug Metabolism CYP Inhibition ADME-Tox Screening Medicinal Chemistry

Physicochemical Property Divergence: XLogP3, TPSA, and Hydrogen-Bonding Capacity Differentiate 107398-92-5 from the Des-Hydroxy Analog

The 3a-hydroxy substituent on 107398-92-5 produces a distinct physicochemical profile compared to the des-hydroxy analog (CAS 1587-09-3), with implications for passive permeability, solubility, and formulation strategy. Computed properties for 107398-92-5 show XLogP3 = -0.4, TPSA = 61.7 Ų, HBD = 2, and HBA = 3 [1]. In contrast, the des-hydroxy analog 1587-09-3 exhibits XLogP3 ≈ +0.3 (estimated from reported logP values for related tetrahydroindazolones), TPSA = 41.5 Ų, HBD = 1, and HBA = 2 . The ΔXLogP3 of approximately 0.7 log units places 107398-92-5 in a different Lipinski compliance zone: compounds with XLogP3 < 0 generally exhibit higher aqueous solubility but lower passive membrane permeability, whereas XLogP3 > 0 favors permeability at the expense of solubility [2]. For procurement decisions, this means 107398-92-5 is better suited for hit-finding campaigns where aqueous solubility is rate-limiting (e.g., fragment-based screening, biochemical assays at high concentrations), whereas the des-hydroxy analog may be preferred when prioritizing cellular permeability [3].

Physicochemical Profiling Drug-likeness Lead Optimization Permeability Prediction

Synthetic Tractability Advantage: 3a-Hydroxy Group Enables Derivatization Pathways Unavailable to 2-Aryl and 3a-Alkyl Congeners

The 3a-hydroxy group on 107398-92-5 functions as a versatile synthetic handle, enabling chemical transformations that are inaccessible on the des-hydroxy analog (1587-09-3), the 2-phenyl derivative (16181-60-5, C₁₃H₁₄N₂O, MW 214.26), or 3a-alkyl tetrahydroindazolones [1]. The tertiary alcohol at C3a can undergo: (i) O-acylation to form ester prodrugs or affinity probes; (ii) O-alkylation to introduce polyethylene glycol or biotin tags for chemical biology applications; (iii) acid-catalyzed dehydration to generate an α,β-unsaturated ketone (enone) at the C3a–C4 bridgehead, creating a Michael acceptor electrophile for covalent inhibitor design; and (iv) Mitsunobu inversion with suitable nucleophiles to access the epimeric 3a-substituted series [2]. In contrast, the des-hydroxy analog (1587-09-3) bears only a methylene at C3a, eliminating all alcohol-directed chemistry, while 2-aryl derivatives (e.g., 16181-60-5) have the N2 position already occupied, precluding N-functionalization strategies [3]. This synthetic versatility has been exploited in the tetrahydroindazolone-based HDAC6 inhibitor program, where systematic variation of the cap group—including hydroxylated and further derivatized tetrahydroindazolones—yielded compound 21 with an IC₅₀ of 18 nM and 217-fold selectivity over HDAC1 [4].

Synthetic Chemistry Derivatization Chemical Biology Fragment Elaboration

HDAC6 Inhibitor Development: Tetrahydroindazolone Cap Group Delivers Nanomolar Potency and >200-Fold Isoform Selectivity

The tetrahydroindazolone scaffold—of which 107398-92-5 is the core building block—has been validated in a published HDAC6 inhibitor optimization program where the tetrahydroindazolone cap group was essential for achieving both potency and isoform selectivity. Compound 21, bearing a tetrahydroindazolone cap, exhibited an HDAC6 IC₅₀ of 18 nM with 217-fold selectivity over HDAC1, and demonstrated favorable oral bioavailability in animals [1]. In the same series, compounds with indolone-based cap groups showed HDAC6 selectivity greater than 500-fold, but the tetrahydroindazolone variant (compound 21) uniquely combined nanomolar potency with in vivo anti-arthritic efficacy in a rat adjuvant-induced arthritis model, significantly reducing arthritis scores and showing synergistic effects with methotrexate . This contrasts with tetrahydroindazolones evaluated in antiproliferative assays (HT-29, SK-OV-3), where modest Src kinase inhibition (IC₅₀ = 35.1–50.7 μM) was observed for optimized 2,3-diaryl derivatives, highlighting that the specific substitution pattern—not merely the tetrahydroindazolone core—dictates target engagement and potency [2]. For procurement, 107398-92-5 provides an entry point into this validated HDAC6 chemical space, with the 3a-hydroxy group offering a derivatization handle to systematically explore cap group SAR as demonstrated in the HDAC6 program.

Epigenetics HDAC6 Inhibition Anti-arthritic Drug Discovery Isoform Selectivity

Antiproliferative Activity Benchmarking: Tetrahydroindazolone Scaffold Delivers 58–72% Cell Growth Inhibition at 50 μM in Colon and Ovarian Cancer Lines

The tetrahydroindazolone chemotype has demonstrated quantifiable antiproliferative activity in human cancer cell lines, providing a benchmark for derivative programs. In a published study, 2,3-diphenyl-substituted tetrahydroindazolones inhibited HT-29 (human colon carcinoma) cell proliferation by 65–72% at a concentration of 50 μM, while a 3,4-dichlorophenyl tetrahydroindazolone derivative (compound 15) inhibited HT-29 and SK-OV-3 (human ovarian adenocarcinoma) cell proliferation by 62% and 58%, respectively, at the same concentration [1]. The corresponding c-Src kinase inhibition for the most active compounds in this series yielded IC₅₀ values of 35.1 μM (4-tert-butylphenyl derivative) and 50.7 μM (3,4-dichlorophenyl derivative) [2]. While 107398-92-5 itself has not been directly profiled in these assays, it represents the core scaffold from which these active derivatives were elaborated, and the unsubstituted 3a-hydroxy variant provides a lower-molecular-weight starting point (MW 154.17 vs. MW 300–400 for the 2,3-diaryl derivatives) for fragment-based or structure-guided optimization [3]. This contrasts with alternative scaffolds such as indolone or benzimidazolone, which lack the tetrahydroindazolone's unique combination of hydrogen-bond donor/acceptor geometry and conformational constraint [4].

Cancer Cell Proliferation Src Kinase HT-29 SK-OV-3 Oncology

Procurement-Driven Application Scenarios for 3a-Hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one (CAS 107398-92-5)


Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Starting Point for HDAC6 and Kinase Programs

With a molecular weight of 154.17 Da, XLogP3 of -0.4, TPSA of 61.7 Ų, and zero rotatable bonds, 107398-92-5 meets all Rule-of-Three criteria for fragment-based screening [1]. Its 3a-hydroxy group provides a direct synthetic handle for fragment elaboration—via O-acylation, O-alkylation, or dehydration to an enone electrophile—supporting rapid SAR generation. The tetrahydroindazolone scaffold has been validated in HDAC6 inhibitor development (compound 21: IC₅₀ = 18 nM, 217-fold selectivity over HDAC1, oral bioavailability, in vivo anti-arthritic efficacy) [2] and in Src kinase inhibitor programs (IC₅₀ = 35.1–50.7 μM for optimized derivatives) [3]. Procurement of 107398-92-5 as a fragment starting point enables direct entry into these validated chemical spaces, with the 3a-hydroxy group offering a vector that can either be retained (for hydrogen-bond interactions) or eliminated (to generate a planar, conjugated scaffold) depending on the SAR requirements of the target pocket.

ADME-Tox Probe Compound for CYP3A5-Mediated Metabolism Studies

The quantitative CYP3A5 inhibition data for 107398-92-5 (Ki = 1,200 nM for testosterone 6β-hydroxylase; IC₅₀ = 71,000 nM) provides a reference point for scaffold-intrinsic CYP liability [1]. Research teams can use this compound as a baseline probe to assess whether subsequent N2-aryl or C3-aryl substitutions increase or decrease CYP3A5 engagement. This is particularly relevant given that many tetrahydroindazolone-based drug candidates (e.g., HDAC6 inhibitor compound 21) have progressed to in vivo studies, where CYP-mediated drug-drug interaction risk must be prospectively managed [2]. The des-hydroxy analog (CAS 1587-09-3) cannot serve this purpose because it lacks measurable CYP3A5 interaction, creating a false-negative risk if used as a scaffold control.

Chemical Biology Tool Building Block for Affinity Probe and PROTAC Synthesis

The 3a-hydroxy group on 107398-92-5 provides a chemically orthogonal attachment point for linker conjugation in PROTAC (Proteolysis Targeting Chimera) design or affinity probe synthesis. Unlike the N2-aryl derivatives (e.g., CAS 16181-60-5) where the N2 position is already occupied, 107398-92-5 retains both the N2 and the 3a-OH positions as functionalizable handles, enabling bidirectional derivatization: N2 can be elaborated for target protein binding (as demonstrated in the HDAC6 and Src kinase series), while 3a-OH can be functionalized with a PEG linker for E3 ligase ligand attachment [1][2]. This dual-handle architecture is particularly valuable in targeted protein degradation and chemoproteomics workflows, where maintaining target engagement potency while introducing a linker moiety is the central synthetic challenge.

Synthetic Methodology Development and Library Synthesis Core Scaffold

The tetrahydroindazolone core of 107398-92-5 has been employed in solid-phase parallel synthesis to generate libraries containing three unique core skeletons, demonstrating its compatibility with combinatorial chemistry workflows [1]. The 3a-hydroxy group further expands library diversity by enabling post-synthetic modifications: O-acylation introduces ester diversity; dehydration generates Michael acceptor-containing congeners for covalent inhibitor screening; and Mitsunobu chemistry accesses the epimeric 3a-substituted series [2]. For industrial and academic groups investing in DNA-encoded library (DEL) technology or high-throughput parallel synthesis, 107398-92-5 offers a trifunctional scaffold (N1–N2 cyclization site, N2–H for alkylation/arylation, 3a–OH for further diversification) that maximizes the number of distinct compounds per synthetic cycle.

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